

# Techniques for Removing CHAPS from Protein Samples: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**CHAPS** (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent commonly used for solubilizing membrane proteins and breaking protein-protein interactions. Its non-denaturing properties make it valuable in maintaining protein structure and function during extraction and purification. However, the presence of **CHAPS** can interfere with downstream applications such as mass spectrometry, isoelectric focusing, and certain chromatographic techniques. Therefore, its efficient removal from protein samples is a critical step in many research and drug development workflows.

This document provides detailed application notes and protocols for four common techniques used to remove **CHAPS** from protein samples: dialysis, diafiltration (ultrafiltration), gel filtration chromatography, and protein precipitation.

## **Comparison of CHAPS Removal Techniques**

The choice of method for removing **CHAPS** depends on factors such as the properties of the protein of interest, the required final concentration of the protein, the sample volume, and the downstream application. The following table summarizes the quantitative performance of the different techniques.



Technique	Principle	CHAPS Removal Efficiency (%)	Protein Recovery (%)	Advantages	Disadvanta ges
Dialysis	Diffusion across a semi- permeable membrane based on a concentration gradient.	>95%	>90%	Gentle, simple setup.	Time- consuming, requires large buffer volumes, can lead to sample dilution.
Diafiltration	Ultrafiltration- based method that involves washing the sample with a detergent- free buffer.	>99%[1]	85-95%[1]	Fast, efficient, can concentrate the sample.	Potential for protein aggregation or loss due to membrane binding.
Gel Filtration	Size- exclusion chromatograp hy that separates molecules based on their size.	>95%	>90%	Can be used for buffer exchange simultaneousl y.	Can lead to sample dilution, potential for protein loss on the column.
Protein Precipitation	Altering solvent conditions to decrease protein solubility and cause it to	>95%	Variable (can be lower than other methods)	Concentrates the protein, can remove other contaminants	Risk of protein denaturation and irreversible aggregation, potential for



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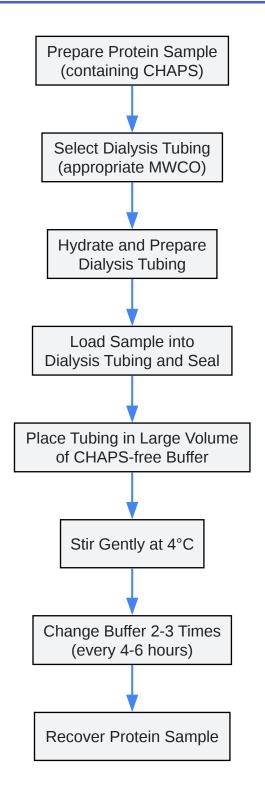
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# **Experimental Protocols Dialysis**

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Dialysis is a widely used technique for removing small molecules like detergents from protein samples. It relies on the principle of diffusion across a semi-permeable membrane. **CHAPS** monomers, with a molecular weight of 614.9 g/mol , can readily pass through the pores of the dialysis membrane, while the larger protein molecules are retained.[2]





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Caption: Workflow for CHAPS removal using dialysis.

• Select Dialysis Tubing: Choose a dialysis tubing with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the protein of interest but large enough to



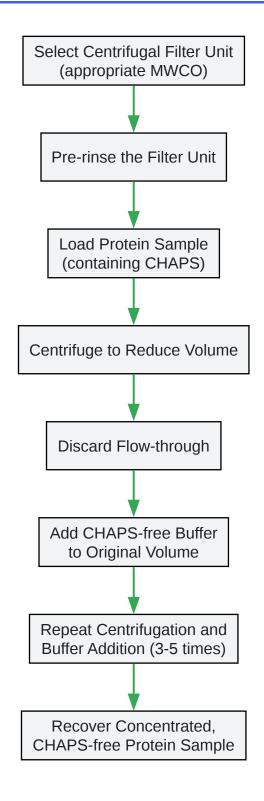
allow CHAPS to pass through (e.g., 10 kDa MWCO).

- Prepare Dialysis Tubing: Cut the required length of tubing and hydrate it according to the manufacturer's instructions. This usually involves boiling in a solution of sodium bicarbonate and EDTA, followed by thorough rinsing with deionized water.
- Prepare Protein Sample: The protein sample should be in a liquid state.
- Load Sample: Pipette the protein sample into the prepared dialysis tubing, leaving some space at the top.
- Seal Tubing: Securely close both ends of the dialysis tubing with clips, ensuring there are no leaks.
- Dialysis: Place the sealed dialysis bag in a beaker containing a large volume of CHAPS-free buffer (at least 200 times the sample volume).
- Stirring: Gently stir the buffer using a magnetic stir bar at a low speed to facilitate diffusion. Perform the dialysis at 4°C to maintain protein stability.
- Buffer Exchange: For efficient removal, change the dialysis buffer 2-3 times, with each change occurring after 4-6 hours of dialysis.
- Sample Recovery: After the final buffer change, carefully remove the dialysis bag, gently blot
  the outside to remove excess buffer, and recover the protein sample by cutting open one end
  of the tubing and pipetting out the contents.

#### **Diafiltration (Ultrafiltration)**

Diafiltration is a rapid and efficient method for removing detergents and exchanging buffers. It utilizes ultrafiltration membranes to separate molecules based on size. The sample is washed with a detergent-free buffer, which forces the smaller **CHAPS** molecules through the membrane while retaining the larger protein.[3][4][5] This can be performed using centrifugal devices for smaller volumes or tangential flow filtration systems for larger scales.





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Caption: Workflow for **CHAPS** removal using diafiltration.

 Select Filter Unit: Choose a centrifugal filter unit with an appropriate MWCO (e.g., 10 kDa) for your protein.

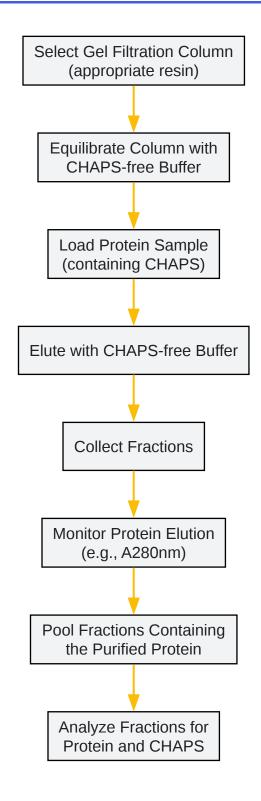


- Pre-rinse: Pre-rinse the filter unit with buffer to remove any potential contaminants.
- Load Sample: Add the protein sample containing CHAPS to the sample reservoir of the filter unit.
- First Centrifugation: Centrifuge the unit according to the manufacturer's instructions (e.g., 5000 x g for 10-30 minutes) until the sample volume is reduced to the desired level.
- Discard Flow-through: The flow-through contains the removed CHAPS. Discard it.
- Buffer Addition: Add **CHAPS**-free buffer to the sample reservoir, bringing the volume back to the original sample volume. Gently mix to resuspend the protein.
- Repeat: Repeat the centrifugation and buffer addition steps 3-5 times to ensure complete removal of CHAPS.
- Sample Recovery: After the final centrifugation step, recover the concentrated, CHAPS-free
  protein sample from the sample reservoir.

### **Gel Filtration Chromatography**

Gel filtration, or size-exclusion chromatography, separates molecules based on their hydrodynamic radius. The chromatography column is packed with porous beads. Larger molecules (proteins) are excluded from the pores and travel through the column faster, eluting first. Smaller molecules (**CHAPS** monomers) enter the pores, taking a longer, more tortuous path, and elute later.





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Caption: Workflow for **CHAPS** removal using gel filtration.

• Select Column: Choose a pre-packed or self-packed gel filtration column with a resin that has an appropriate fractionation range for your protein.

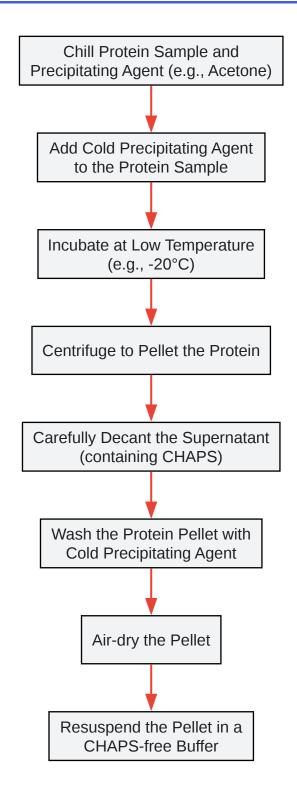


- Equilibrate Column: Equilibrate the column with at least two column volumes of **CHAPS**-free buffer at the desired flow rate.
- Load Sample: Apply the protein sample containing **CHAPS** to the top of the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.
- Elution: Begin eluting the sample with the **CHAPS**-free buffer at a constant flow rate.
- Fraction Collection: Collect fractions of a defined volume as the sample moves through the column.
- Monitor Elution: Monitor the protein elution profile by measuring the absorbance at 280 nm.
   The protein should elute in the earlier fractions.
- Pool Fractions: Pool the fractions that contain the protein of interest.
- Analysis: Optionally, analyze the pooled fractions and later fractions to confirm the presence of protein and the absence of CHAPS.

#### **Protein Precipitation**

Protein precipitation involves adding a reagent that reduces the solubility of the protein, causing it to precipitate out of the solution. The detergent, being soluble in the precipitating agent, remains in the supernatant. Common precipitating agents include trichloroacetic acid (TCA), acetone, and ammonium sulfate. This method is effective but carries the risk of protein denaturation.





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Caption: Workflow for **CHAPS** removal by protein precipitation.

• Preparation: Pre-chill the protein sample and the acetone to -20°C.



- Precipitation: Add four volumes of cold acetone to one volume of the protein sample. Mix gently by inverting the tube.
- Incubation: Incubate the mixture at -20°C for at least 1 hour to allow for complete protein precipitation.
- Centrifugation: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
- Decant Supernatant: Carefully decant and discard the supernatant, which contains the
   CHAPS and other soluble components.
- Wash Pellet: (Optional but recommended) Add a small volume of cold acetone to the pellet, gently mix, and centrifuge again to wash the pellet. This helps to remove any remaining contaminants.
- Dry Pellet: After removing the supernatant from the wash step, allow the protein pellet to airdry for a few minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.
- Resolubilization: Resuspend the protein pellet in a suitable CHAPS-free buffer. Gentle
  vortexing or pipetting may be required to fully dissolve the protein.

### Conclusion

The removal of **CHAPS** from protein samples is a crucial step for the success of many downstream applications. The choice of the removal technique should be carefully considered based on the specific requirements of the experiment. Dialysis and gel filtration are gentle methods suitable for sensitive proteins, while diafiltration offers a faster and more efficient alternative that can also concentrate the sample. Protein precipitation is a useful technique for concentrating proteins and removing various contaminants but carries a higher risk of denaturation. The detailed protocols provided in this application note serve as a guide for researchers to effectively remove **CHAPS** and obtain high-quality protein samples for their studies.



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